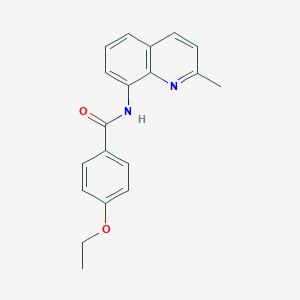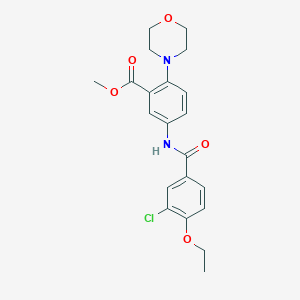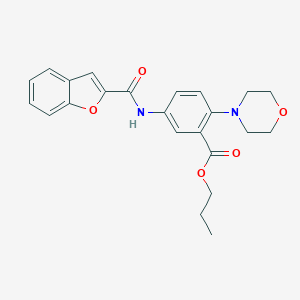![molecular formula C23H28ClN3O4 B244236 Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B244236.png)
Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a methylpropanoyl group, and a piperazinyl group attached to a benzoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Formation of 2-(4-chlorophenoxy)-2-methylpropanoic acid: This involves the alkylation of 4-chlorophenoxyacetic acid with isobutyl bromide.
Amidation Reaction: The resulting acid is then reacted with 4-(4-methyl-1-piperazinyl)aniline to form the amide bond.
Esterification: Finally, the compound is esterified with methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate
- Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-morpholinyl)benzoate
Uniqueness
Methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28ClN3O4 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H28ClN3O4/c1-23(2,31-18-8-6-17(24)7-9-18)22(29)25-19-15-16(21(28)30-4)5-10-20(19)27-13-11-26(3)12-14-27/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
InChI Key |
QIXRUZDEJBCARP-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)
![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244163.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B244168.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B244171.png)
![3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B244173.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B244176.png)
